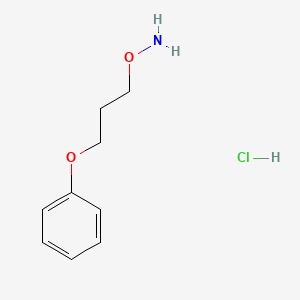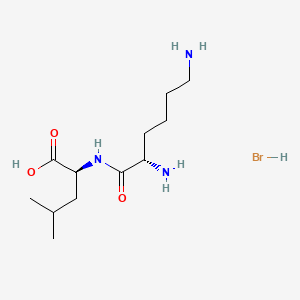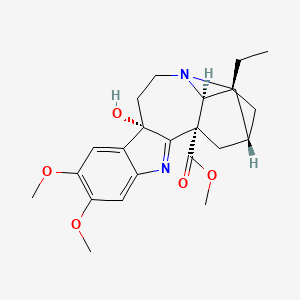
Jollyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jollyanine is a natural product found in Tabernaemontana pachysiphon with data available.
Aplicaciones Científicas De Investigación
Stress Reduction and Psychological Health
Several studies have explored the effects of Jollyanine, a component of green tea, on stress and psychological health. For instance, it was found to reduce psychological and physiological stress responses in a laboratory setting using a mental arithmetic task as a stressor (Kimura, Ozeki, Juneja, & Ohira, 2007). Similarly, another study reported the anti-stress effects of this compound in humans, indicating that it reduced subjective stress in students during pharmacy practice (Unno et al., 2013).
Neuroprotective and Cognitive Benefits
This compound has been studied for its neuroprotective effects. It has been shown to prevent memory impairment induced by cerebral ischemia in rats, suggesting a role in protecting against neuronal cell death (Egashira et al., 2008). Additionally, its potential in enhancing cognitive functions, such as learning and memory, has been explored, with studies indicating improvements in these areas in both human and animal models (Nathan, Lu, Gray, & Oliver, 2006).
Health Benefits in Traditional Medicine
This compound has been recognized for its health benefits in traditional medicine. Research has corroborated its medicinal values, such as antioxidant properties, improvements in gastrointestinal function, and potential in cancer therapy (Saeed et al., 2017).
Therapeutic Applications in Psychiatry
In psychiatric applications, this compound has shown promise in the adjunctive treatment of generalized anxiety disorder, although further research is needed to fully establish its efficacy in this area (Sarris et al., 2019).
Propiedades
Número CAS |
16671-17-3 |
|---|---|
Fórmula molecular |
C23H30N2O5 |
Peso molecular |
414.502 |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-8-13-11-22(21(26)30-4)19(14)25(12-13)7-6-23(27)15-9-17(28-2)18(29-3)10-16(15)24-20(22)23/h9-10,13-14,19,27H,5-8,11-12H2,1-4H3/t13-,14+,19+,22+,23+/m1/s1 |
Clave InChI |
JPVQTLIBUYDUED-KHDHHHMKSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4(C3=NC5=CC(=C(C=C54)OC)OC)O)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


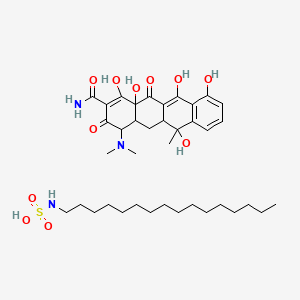
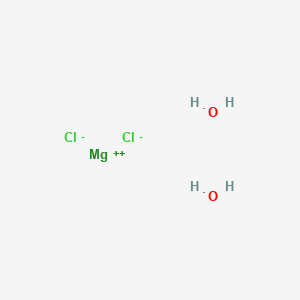
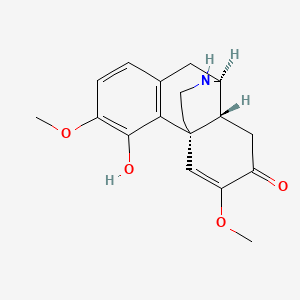

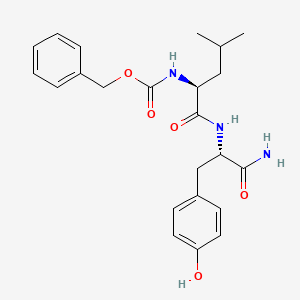
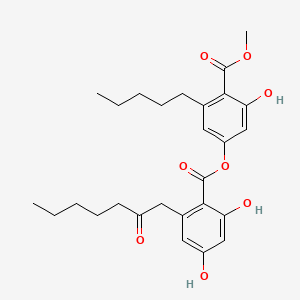
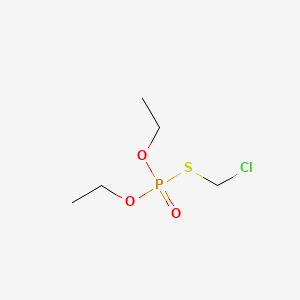
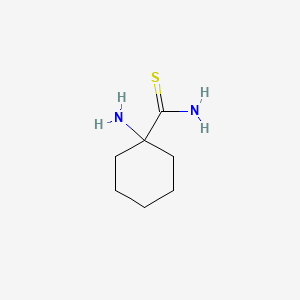
![3a,11b-Dihydro-5-hydroxy-4,11b-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one](/img/structure/B579255.png)
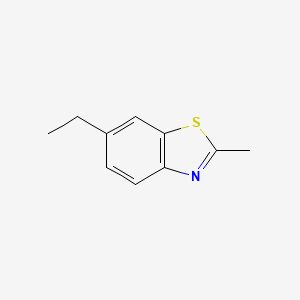
![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)
